1-(Phenanthren-9-yl)propan-1-one
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Overview
Description
1-(Phenanthren-9-yl)propan-1-one is an organic compound belonging to the class of phenanthrenes It is characterized by a phenanthrene moiety attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenanthren-9-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenanthren-9-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenanthrene-9-carboxylic acid.
Reduction: 1-(Phenanthren-9-yl)propan-1-ol.
Substitution: Brominated derivatives of phenanthrene.
Scientific Research Applications
1-(Phenanthren-9-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenanthren-9-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
1-(Phenanthren-9-yl)propan-1-one can be compared with other phenanthrene derivatives:
1-(Phenanthren-9-yl)butan-1-one: Similar structure but with an additional carbon in the side chain.
1-(Phenanthren-9-yl)pentan-1-one: Longer side chain, potentially altering its chemical and biological properties.
Phenanthrene-9-carboxylic acid: Oxidized form with different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
6327-86-2 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-phenanthren-9-ylpropan-1-one |
InChI |
InChI=1S/C17H14O/c1-2-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 |
InChI Key |
SWZSRWSAYAXIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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